1-Piperidinecarboxylic acid, 2-ethoxy-, 1,1-dimethylethyl ester
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Overview
Description
Tert-butyl 2-ethoxypiperidine-1-carboxylate is an organic compound with the molecular formula C14H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethoxypiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-ethoxypiperidine-1-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the smaller reaction volumes at any given time. The use of automated systems also enhances the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-ethoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved often include binding to the active site of enzymes or interacting with receptor sites, leading to modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Ethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]acetate
Uniqueness
Tert-butyl 2-ethoxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
CAS No. |
119910-09-7 |
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Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-15-10-8-6-7-9-13(10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
DZGHPPICZSIVJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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